![molecular formula C6H11NO3 B14363440 2-[Ethyl(formyl)amino]ethyl formate CAS No. 93625-19-5](/img/structure/B14363440.png)
2-[Ethyl(formyl)amino]ethyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl(formyl)amino]ethyl formate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is formed when ethanol reacts with formic acid, resulting in a structure that includes both an ethyl group and a formyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(formyl)amino]ethyl formate typically involves the esterification of ethanol with formic acid. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the product, which helps in achieving high yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Ethyl(formyl)amino]ethyl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the formyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amines and other substituted esters
Wissenschaftliche Forschungsanwendungen
2-[Ethyl(formyl)amino]ethyl formate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of perfumes, flavoring agents, and as a solvent in industrial processes.
Wirkmechanismus
The mechanism of action of 2-[Ethyl(formyl)amino]ethyl formate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release formic acid and ethanol, which can then participate in various biochemical pathways. The formyl group can also interact with nucleophiles, leading to the formation of new compounds with potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl formate: An ester formed from ethanol and formic acid, similar in structure but without the formyl group.
Methyl formate: An ester formed from methanol and formic acid, with a simpler structure.
Ethyl acetate: An ester formed from ethanol and acetic acid, commonly used as a solvent.
Uniqueness
2-[Ethyl(formyl)amino]ethyl formate is unique due to the presence of both an ethyl group and a formyl group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This dual functionality makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
93625-19-5 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
2-[ethyl(formyl)amino]ethyl formate |
InChI |
InChI=1S/C6H11NO3/c1-2-7(5-8)3-4-10-6-9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
OVXXKHMDHLZQRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



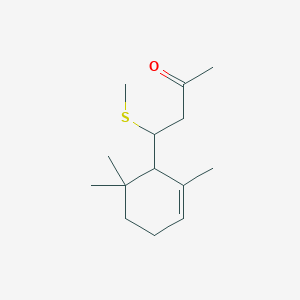
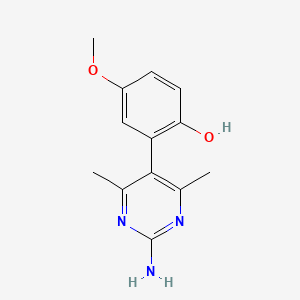

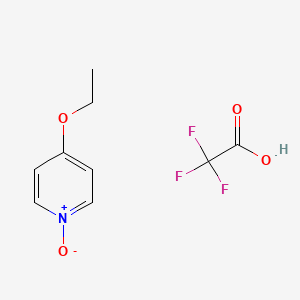

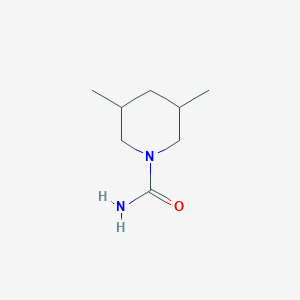

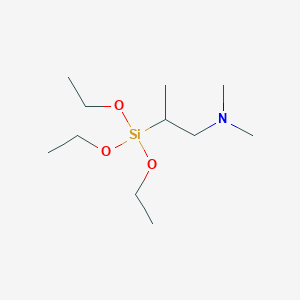

![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)

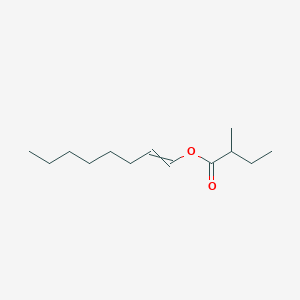
![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
